

2-Cyclopenten-1-OL molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

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Technical Guide: 2-Cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed synthetic protocol for **2-Cyclopenten-1-ol**, a valuable building block in organic synthesis and drug development.

Core Compound Data

2-Cyclopenten-1-ol is a cyclic alcohol with the molecular formula C₅H₈O.[1][2][3][4] It is a key intermediate in the synthesis of various complex organic molecules.

Property	Value
Molecular Formula	C ₅ H ₈ O
Molecular Weight	84.12 g/mol [2][3]
Appearance	Colorless to pale yellow liquid
CAS Number	3212-60-0

Synthesis of 2-Cyclopenten-1-ol

A common and effective method for the synthesis of **2-Cyclopenten-1-ol** is the reduction of the corresponding α,β -unsaturated ketone, 2-cyclopenten-1-one, using a mild reducing agent such as sodium borohydride. This selective reduction of the carbonyl group preserves the carbon-carbon double bond.

Experimental Protocol: Reduction of 2-Cyclopenten-1-one

This protocol details the laboratory procedure for the synthesis of **2-Cyclopenten-1-ol** via the reduction of 2-cyclopenten-1-one with sodium borohydride in a methanol solvent.

Materials:

- 2-Cyclopenten-1-one
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂) or Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

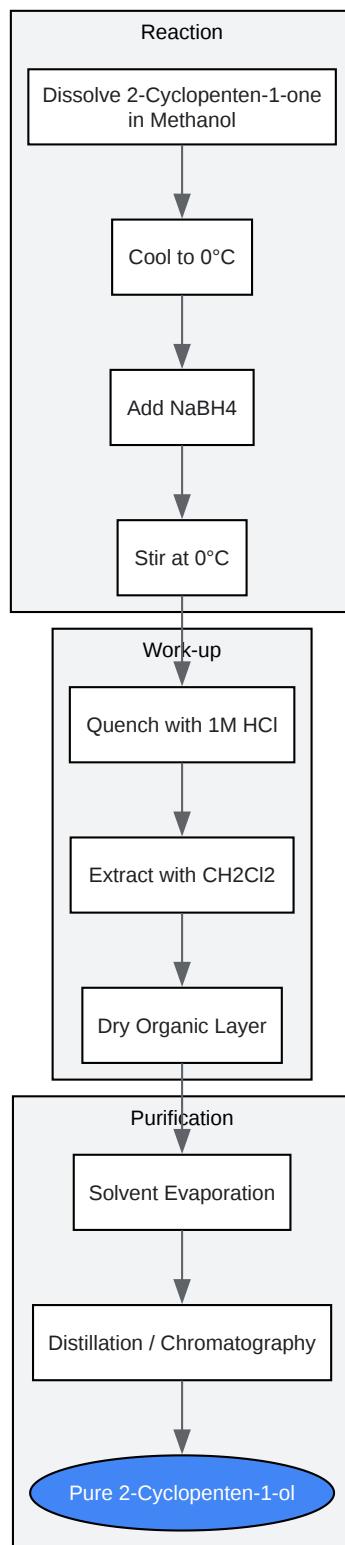
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-one in methanol. Cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to manage the exothermic reaction and gas evolution.
- Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for a specified time, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching the Reaction: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to neutralize the excess sodium borohydride and decompose the borate ester complex. This should be done in the ice bath as the quenching process can be exothermic.
- Work-up and Extraction: Add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.^{[5][6]}
- Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.^{[5][6]} Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude **2-Cyclopenten-1-ol**.
- Purification: The crude product can be further purified by distillation or column chromatography to obtain high-purity **2-Cyclopenten-1-ol**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **2-Cyclopenten-1-ol**.

Synthesis of 2-Cyclopenten-1-ol

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2-Cyclopenten-1-ol.**

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- To cite this document: BenchChem. [2-Cyclopenten-1-OL molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584729#2-cyclopenten-1-ol-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1584729#2-cyclopenten-1-ol-molecular-formula-and-weight)

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